Home > Products > Screening Compounds P146238 > ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate -

ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

Catalog Number: EVT-4250248
CAS Number:
Molecular Formula: C26H27N3O4S2
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105)

Compound Description: NZ-105 is a 1,4-dihydropyridine-5-phosphonate derivative exhibiting potent calcium antagonist activity. It has been investigated for its potential in treating hypertension and reversing multidrug resistance in tumor cells. [, , , ]

Relevance: While not sharing the core structure of ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate, NZ-105 exhibits structural similarities that warrant its inclusion. Both compounds feature a carboxylate ester group and an extended aromatic system connected by a linker. Additionally, both possess a nitrogen-containing heterocycle, although the specific heterocycles differ. The presence of these shared functionalities suggests potential for overlapping biological activities and warrants further investigation into their structure-activity relationships. [, , , ]

(S)-2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate ((S)-NZ-105)

Compound Description: (S)-NZ-105 is the active enantiomer of NZ-105, a calcium antagonist. X-ray diffraction analysis confirmed its absolute configuration and its role in the compound's biological activity. []

Relevance: (S)-NZ-105, being the active enantiomer of NZ-105, shares the same structural relationship with ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate as its racemic counterpart. The key difference lies in the defined stereochemistry, highlighting the importance of chirality in biological activity. []

Compound Description: PAK-200, a dihydropyridine analogue, exhibits a weaker calcium antagonistic activity compared to NZ-105 and Verapamil. []

Relevance: Sharing a structural resemblance with NZ-105, PAK-200 also bears a degree of similarity to ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate. Both compounds feature an extended aromatic structure incorporating a nitrogen-containing heterocycle and a carboxylate ester. Notably, both compounds also contain a morpholine ring, although in different positions. This structural similarity, despite their differing core structures, suggests that they might share some pharmacological properties. []

5-Ethyl 2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate (Compound 38)

Compound Description: This compound is a potent human A3 adenosine receptor antagonist, displaying a Ki value of 20 nM. []

Relevance: Although the core structures differ, Compound 38 and ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate share a noteworthy structural feature: both possess a thioester group. This functional group is relatively uncommon in drug molecules and its presence in both compounds suggests a potential for similar interactions with biological targets. []

Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate (RL648_81)

Compound Description: RL648_81 functions as a KCNQ2/3-specific activator, demonstrating significantly higher potency and selectivity compared to the FDA-approved anticonvulsant, retigabine. This suggests it could be a potential clinical candidate for treating neurological disorders associated with neuronal hyperexcitability. [, ]

Relevance: Although RL648_81 and ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate possess different core structures, both share a key structural feature: a benzylamine moiety. Moreover, both molecules contain a carbamate group linked to an aromatic system. These shared structural elements suggest potential similarities in their binding modes and pharmacological properties. [, ]

Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate (Compound 1)

Compound Description: This compound is notable for its antimitotic activity, which is enhanced upon hydroxylation. The S-enantiomer exhibits higher potency compared to the R-enantiomer. []

Relevance: While structurally distinct from ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate, Compound 1 presents a relevant comparison point. Both molecules feature a carbamate group connected to an aromatic system. Additionally, both contain a nitrogen-rich heterocyclic scaffold. The presence of these shared moieties suggests that exploring variations in their core structures could provide insights into structure-activity relationships and potentially lead to the identification of novel compounds with enhanced or modified biological activity. []

Properties

Product Name

ethyl 5-benzyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate

IUPAC Name

ethyl 5-benzyl-2-[[4-(morpholine-4-carbonyl)phenyl]carbamothioylamino]thiophene-3-carboxylate

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C26H27N3O4S2/c1-2-33-25(31)22-17-21(16-18-6-4-3-5-7-18)35-23(22)28-26(34)27-20-10-8-19(9-11-20)24(30)29-12-14-32-15-13-29/h3-11,17H,2,12-16H2,1H3,(H2,27,28,34)

InChI Key

YFCZNHNENZJBTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.